molecular formula C10H11NO2S B14246819 6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 184649-71-6

6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14246819
CAS No.: 184649-71-6
M. Wt: 209.27 g/mol
InChI Key: CQCVSXXDUMTFCR-ZETCQYMHSA-N
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Description

6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine ring fused with a cyclohexadienone moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different thiazolidine derivatives.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various thiazolidine derivatives .

Scientific Research Applications

6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydroxymethyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a thiazolidine ring and a cyclohexadienone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

184649-71-6

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-[(4S)-4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C10H11NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,7,12-13H,5-6H2/t7-/m0/s1

InChI Key

CQCVSXXDUMTFCR-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](N=C(S1)C2=CC=CC=C2O)CO

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)CO

Origin of Product

United States

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